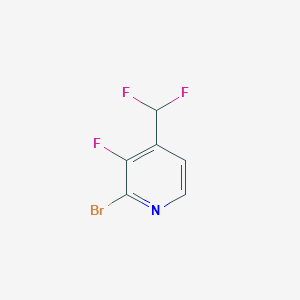

2-Bromo-4-(difluoromethyl)-3-fluoropyridine

Descripción general

Descripción

2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and difluoromethyl groups attached to a pyridine ring.

Métodos De Preparación

One common method is the regioselective deprotonation at the C-3 position of a pyridine derivative followed by trapping with appropriate reagents to introduce the desired substituents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

2-Bromo-4-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

2-Bromo-4-(difluoromethyl)-3-fluoropyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Halogenation Reactions : The presence of bromine and fluorine atoms facilitates further halogenation processes, making it useful for synthesizing more complex fluorinated compounds.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Sonogashira coupling, enabling the formation of biaryl compounds which are crucial in pharmaceuticals.

Applications in Medicinal Chemistry

- Drug Development : The compound is utilized in the synthesis of novel pharmaceutical agents. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.

- Antiviral Agents : Research has indicated that derivatives of this compound exhibit antiviral properties, making it a candidate for further exploration in antiviral drug development.

Material Science Applications

This compound is also explored in materials science:

- Organic Light Emitting Diodes (OLEDs) : It is used in the synthesis of phosphorescent iridium complexes for OLED applications. The incorporation of this compound into organometallic frameworks enhances the luminescent properties crucial for efficient light emission.

Case Study: OLED Applications

A study by Okamura et al. (2018) demonstrated the synthesis of Janus-type dendritic organoiridium(III) complexes using this compound as a precursor. These complexes exhibited excellent luminescence properties suitable for OLED applications, showcasing the compound's potential in optoelectronic devices .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparación Con Compuestos Similares

2-Bromo-4-(difluoromethyl)-3-fluoropyridine can be compared with other similar compounds, such as:

2-Bromo-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.

2-Fluoro-4-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct reactivity and selectivity in various chemical reactions and applications.

Actividad Biológica

2-Bromo-4-(difluoromethyl)-3-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₃BrF₂N

- Molecular Weight : 202.99 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition against pathogens such as Pseudomonas aeruginosa and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

| Salmonella typhi | 64 µg/mL |

| Aspergillus niger | 8 µg/mL |

These findings suggest that the compound's structure, particularly the presence of electron-withdrawing groups, enhances its antimicrobial activity .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (non-cancer) | 2.4 | - |

The selectivity index indicates a substantial therapeutic window, suggesting that the compound preferentially targets cancer cells over normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic processes critical for cancer cell survival.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers in cancer cells, suggesting a mechanism that promotes programmed cell death.

Study on Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Safety Profile

Toxicity studies revealed no acute toxicity at doses up to 2000 mg/kg in animal models, indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

2-bromo-4-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIRFNNAOGXYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.